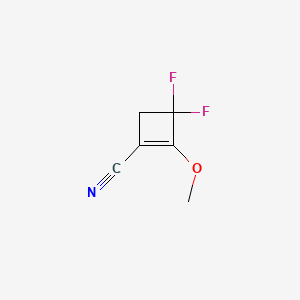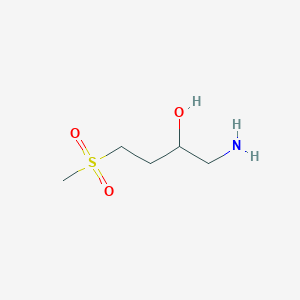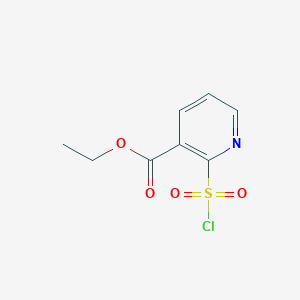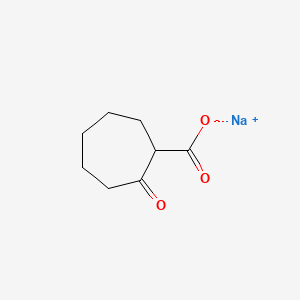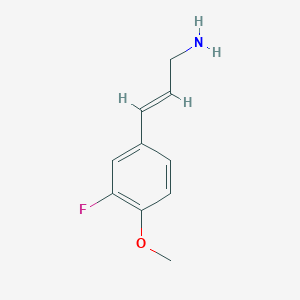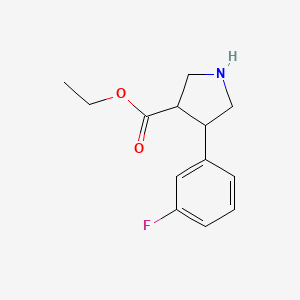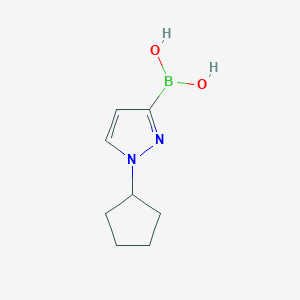
(1-cyclopentyl-1H-pyrazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopentyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, which is then functionalized with a boronic acid group through a series of reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1H-Pyrazole-4-boronic acid: This compound has a similar pyrazole ring structure but lacks the cyclopentyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pinacol ester group and is used in similar applications.
Uniqueness: The presence of the cyclopentyl group in (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acid derivatives. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, providing advantages in specific synthetic applications .
Properties
Molecular Formula |
C8H13BN2O2 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7,12-13H,1-4H2 |
InChI Key |
MOUMLLPKOAXEIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)C2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



